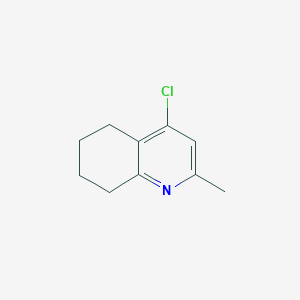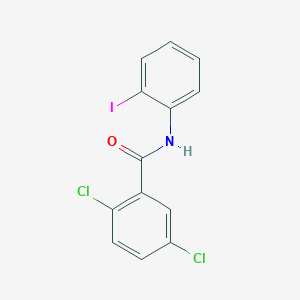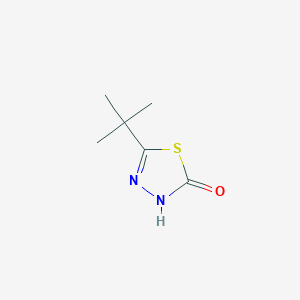
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline (4-CMTQ) is an organic compound containing a quinoline ring structure with four chlorine substituents. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antimalarial drugs, anti-tuberculosis agents, and anti-cancer agents. 4-CMTQ has been studied extensively for its chemical and biological properties, and its synthesis methods have been optimized to improve the yield and quality of the product.
Scientific Research Applications
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline has been used in a variety of scientific research applications, including the development of new drugs and the study of its biological effects. It has been used to study the pharmacology of antimalarial drugs, the mechanism of action of anti-tuberculosis agents, and the biochemical and physiological effects of anti-cancer agents.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline is not well understood. However, it is believed to interact with proteins and enzymes involved in various biochemical pathways, such as those involved in the metabolism of drugs and other compounds. It is also believed to interact with cell membranes and other cellular components, which may affect the biological activity of the compound.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in drug metabolism and can also act as an antagonist at certain receptor sites. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline is a relatively stable compound, which makes it suitable for use in laboratory experiments. It is also relatively inexpensive and can be easily synthesized in high yields. However, its solubility in aqueous solutions is limited, which can be a limitation for some experiments.
Future Directions
There are a number of potential future directions for research on 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline. These include exploring its potential as a therapeutic agent for various diseases, further investigating its mechanism of action and biochemical and physiological effects, and optimizing its synthesis methods to improve the yield and quality of the product. Additionally, further research could be conducted to explore its potential applications in drug delivery and drug design.
Synthesis Methods
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline can be synthesized from the reaction of 4-chloro-2-methyl-3-hydroxyquinoline with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The yield of the reaction is typically around 90%.
properties
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFIALAGBYZRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)





![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)
![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)


